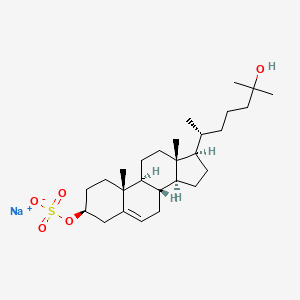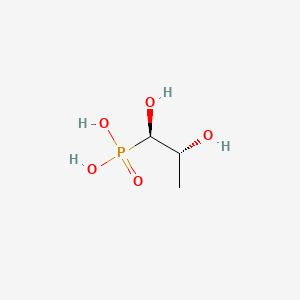
Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt is a derivative of deoxycholic acid, a secondary bile acid produced in the liver. This compound is an impurity of cholic acid, which is a choleretic produced by and isolated from liver cells . It has the molecular formula C30H46Na2O10 and a molecular weight of 612.66 .
Mechanism of Action
Target of Action
Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt is an impurity of Cholic Acid . Cholic Acid is a choleretic, which is produced by and isolated from liver cells .
Biochemical Pathways
The specific biochemical pathways affected by this compound are not clearly defined in the available literature. As an impurity of Cholic Acid, it may affect similar pathways. Cholic Acid is involved in the emulsification of fats in the body, aiding in their digestion and absorption .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt involves the glucuronidation of deoxycholic acid. This process typically requires the use of glucuronic acid derivatives and specific catalysts under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product .
Industrial Production Methods: Industrial production of this compound involves large-scale glucuronidation reactions using optimized conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its disodium salt form .
Chemical Reactions Analysis
Types of Reactions: Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the glucuronide moiety, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt has several scientific research applications:
Chemistry: It is used as a reference standard and impurity marker in analytical chemistry.
Biology: The compound is studied for its role in bile acid metabolism and its effects on liver function.
Medicine: Research focuses on its potential therapeutic applications, including its role in lipid metabolism and its effects on adipose tissue.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent
Comparison with Similar Compounds
Cholic Acid: A primary bile acid with similar choleretic properties.
Chenodeoxycholic Acid: Another bile acid with similar metabolic functions.
Lithocholic Acid: A secondary bile acid with distinct metabolic pathways.
Uniqueness: Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt is unique due to its specific glucuronidation, which affects its solubility, stability, and biological activity. This modification distinguishes it from other bile acids and their derivatives .
Properties
CAS No. |
59274-67-8 |
|---|---|
Molecular Formula |
C₃₀H₄₆Na₂O₁₀ |
Molecular Weight |
612.66 |
Synonyms |
(3α,5β,12α)-23-Carboxy-12-hydroxy-24-norcholan-3-yl-β-D-glucopyranosiduronic Acid Disodium Salt; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate](/img/structure/B1145030.png)

![3-Hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone](/img/structure/B1145035.png)


